molecular formula C10H14BrNO B180992 N-(4-bromobenzyl)-2-methoxyethanamine CAS No. 728948-30-9

N-(4-bromobenzyl)-2-methoxyethanamine

Cat. No. B180992
M. Wt: 244.13 g/mol
InChI Key: BMKGHFFHQRWBCN-UHFFFAOYSA-N
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Description

Compounds like “N-(4-bromobenzyl)-2-methoxyethanamine” belong to a class of organic compounds known as benzylamines . These are organic compounds containing a benzylamine moiety, which consists of a benzene ring substituted with an amine .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, a bromobenzyl compound can be synthesized via reduction of a diselandiyl compound with sodium borohydride (NaBH4) and subsequent nucleophilic substitution (SN) reaction .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray single crystal diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve oxidation reactions . For example, 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using Oxone (potassium peroxymonosulfate) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the molecular formula, average mass, and monoisotopic mass of N-(4-Bromophenyl)benzamide are C13H10BrNO, 276.129 Da, and 274.994568 Da, respectively .

Safety And Hazards

Safety data sheets provide information on the safety and hazards of similar compounds. For example, Benzyl bromide is classified as a skin irritant, eye irritant, and may cause respiratory irritation .

Future Directions

Research on similar compounds often focuses on their potential applications in medicine and organic synthesis . For example, a novel organoselenium compound named 4-((4-bromobenzyl)selanyl)aniline was synthesized and evaluated for its biological activity .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKGHFFHQRWBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402887
Record name N-(4-bromobenzyl)-2-methoxyethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzyl)-2-methoxyethanamine

CAS RN

728948-30-9
Record name N-(4-bromobenzyl)-2-methoxyethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-1,1,1-trifluoroethane (0.74 ml) and triethylamine (1.13 ml) in DMF (30 ml) was added (4-bromobenzyl)-(2-methoxyethyl)amine (2.05 g). The resulting mixture was stirred for 18 h. The mixture was partitioned between ethyl acetate and water, the organic layer was dried and evaporated to an oil, which was purified by column chromatography eluting with a gradient of ethyl acetate (60 to 100%) in isohexane to give (4-bromobenzyl)-(2-methoxyethyl)-(2,2,2-trifluoroethyl) amine (1.84 g). 1H NMR (DMSO-D6) δ 2.1 (bs, 2H), 2.6 (t, 2H), 3.2 (s, 3H), 3.4 (t, 2H), 3.65 (d, 2H), 7.25 (d, 2H), 7.45 (d, 2H). c) (4-Bromobenzyl)-(2-methoxyethyl)amine 2-Methoxyethylamine (16 ml) was added to a solution of 4-bromobenzaldehyde (17.2 g) in THF (150 ml). Glacial acetic acid (5.32 ml) and MgSO4 (0.5 g) were added and the mixture was stirred for 45 min. Sodium triacetoxyborohydride (29.7 g) was added and the resulting mixture was stirred for 4 h. The mixture was partitioned between ethyl acetate and saturated sodium bicarbonate. The organic layer was dried and concentrated to an oil, which was purified by column chromatography, eluting with a gradient of ethyl acetate (10 to 100%) in isohexane, then eluting with methanol/DCM (10:90) to give (4-bromobenzyl)-(2-methoxyethyl)amine (13.0 g) as a yellow oil. MS (ES) 244 (M+H)+. 1H NMR (DMSO-D6) δ 2.05 (bs, 1H), 2.6 (t, 2H), 3.38 (t, 2H), 3.2 (s, 3H), 3.62 (s, 2H), 7.25 (d, 2H), 7.45 (d, 2H).
Name
(4-Bromobenzyl)-(2-methoxyethyl)amine 2-Methoxyethylamine
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
29.7 g
Type
reactant
Reaction Step Three

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